molecular formula C19H21NO5 B554331 (S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate CAS No. 16679-94-0

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No. B554331
CAS RN: 16679-94-0
M. Wt: 343.4 g/mol
InChI Key: HDKMHRCLLPAOCC-KRWDZBQOSA-N
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Description

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as EBCAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of other complex molecules. For instance, it has been used in the Horner-Wadsworth-Emmons reaction to produce specific sulfones, demonstrating its utility in organic synthesis processes (Enders, Berg, & Jandeleit, 2003).
  • The compound has also been involved in the preparation of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, highlighting its role in racemic synthesis routes (Xiao & Bing, 2006).

Medical and Pharmaceutical Research

  • It serves as a key intermediate in the synthesis of various pharmaceutical compounds, like Dabigatran etexilate, an important medication (Liu et al., 2012).

Material Science and Polymer Research

  • This compound is involved in the functional modification of polymers, such as in the modification of poly vinyl alcohol/acrylic acid hydrogels, indicating its relevance in materials science (Aly & El-Mohdy, 2015).
  • It also plays a role in the development of environmentally friendly polymers, as evidenced in the research on phloretic acid for the elaboration of polybenzoxazine (Trejo-Machin et al., 2017).

Catalysis and Organic Chemistry

  • The compound is used in the synthesis of chiral ligands derived from abrine, which are significant in controlling enantioselectivity in organic reactions (Dai, Zhu, & Hao, 2000).

properties

IUPAC Name

ethyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-2-24-18(22)17(12-14-8-10-16(21)11-9-14)20-19(23)25-13-15-6-4-3-5-7-15/h3-11,17,21H,2,12-13H2,1H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKMHRCLLPAOCC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473893
Record name Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16679-94-0
Record name Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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